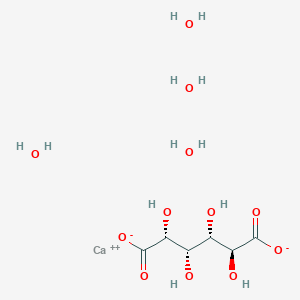

Calcium D-saccharate tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Calcium D-saccharate tetrahydrate can be synthesized by reacting D-glucaric acid with calcium hydroxide or calcium carbonate in an aqueous solution. The reaction typically involves dissolving D-glucaric acid in water, followed by the gradual addition of calcium hydroxide or calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then filtered, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions: Calcium D-saccharate tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .

科学研究应用

Food Industry

Role as a Food Additive:

Calcium D-saccharate tetrahydrate is commonly used as a food additive due to its properties as a sweetener and stabilizer. It enhances flavor and improves texture in various food products.

| Property | Details |

|---|---|

| Solubility | Highly soluble in water |

| Taste | Sweet flavor |

| Usage | Stabilizer in sauces, dressings |

Pharmaceuticals

Therapeutic Uses:

In the pharmaceutical industry, this compound is utilized in drug formulations. It serves as an effective source of calcium in dietary supplements and is also used as an antacid and antidote for carbolic acid poisoning.

| Application | Details |

|---|---|

| Calcium Supplement | Provides bioavailable calcium |

| Antacid | Neutralizes stomach acid |

| Antidote | Used in cases of poisoning |

Case Study:

A study highlighted its role in inhibiting beta-glucuronidase, an enzyme linked to hormone-dependent cancers, suggesting its potential in cancer prevention strategies .

Cosmetics

Moisturizing Properties:

this compound is incorporated into skincare products for its hydrating effects. It helps improve skin texture and moisture retention.

| Property | Details |

|---|---|

| Functionality | Moisturizer |

| Formulation Use | Creams, lotions |

Biotechnology

Chelating Agent:

In biotechnological applications, this compound acts as a chelating agent, facilitating the purification of proteins and enzymes essential for various research processes.

| Application | Details |

|---|---|

| Protein Purification | Aids in isolating proteins |

| Enzyme Stabilization | Enhances enzyme stability |

Agriculture

Soil Conditioner:

this compound is used as a soil conditioner to enhance nutrient availability and promote plant growth. This application supports sustainable agricultural practices.

| Property | Details |

|---|---|

| Functionality | Improves soil nutrient retention |

| Benefits | Enhances crop yield |

作用机制

The mechanism of action of calcium D-saccharate tetrahydrate involves its ability to inhibit β-glucuronidase, an enzyme involved in the metabolism of glucuronides. By inhibiting this enzyme, this compound can reduce the reactivation of carcinogens and other harmful substances in the body, thereby exerting its chemopreventive effects . Additionally, the compound’s ability to stabilize supersaturated solutions of other calcium hydroxycarboxylates is attributed to its complex formation with calcium ions .

相似化合物的比较

Calcium D-saccharate tetrahydrate can be compared with other similar compounds, such as:

Calcium D-gluconate: Another calcium salt used in calcium-fortified foods and beverages.

Calcium L-lactate: Used in the food industry for calcium fortification.

Calcium α-D-heptagluconate: Another calcium salt with applications in the food and pharmaceutical industries.

This compound is unique due to its specific inhibitory effects on β-glucuronidase and its ability to stabilize supersaturated solutions of other calcium hydroxycarboxylates .

生物活性

Calcium D-saccharate tetrahydrate, also known as calcium glucarate, is a calcium salt derived from D-glucaric acid, a compound naturally found in various fruits and vegetables. This article explores the biological activities of this compound, focusing on its potential health benefits, mechanisms of action, and relevant research findings.

- Chemical Formula: C₆H₈CaO₈·4H₂O

- Molecular Weight: Approximately 320.26 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in water

Biological Activities

This compound exhibits several notable biological activities:

-

Chemopreventive Properties:

- Research suggests that calcium D-saccharate may have potential chemopreventive effects, particularly against hormone-dependent cancers such as breast and prostate cancer. This is attributed to its ability to inhibit beta-glucuronidase, an enzyme that can affect the detoxification of hormones and toxins in the body .

-

Antioxidant Activity:

- The compound has been shown to possess antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress associated with various diseases, including cancer.

- Bioavailability Enhancement:

The biological activity of this compound can be explained through various mechanisms:

-

Inhibition of Beta-Glucuronidase:

By inhibiting this enzyme, calcium D-saccharate may prevent the breakdown of glucuronide conjugates, facilitating their excretion and potentially lowering cancer risk. -

Complex Formation:

The compound forms stable complexes with other hydroxycarboxylates, which can influence calcium solubility and absorption dynamics in biological systems .

Case Studies and Experimental Data

- In Vitro Studies:

- Calcium Bioavailability:

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Commonly used for treating hypocalcemia; more soluble than calcium D-saccharate. |

| Sodium D-glucarate | C₆H₇NaO₈ | Sodium salt form; used similarly but less effective as a calcium source. |

| Calcium L-glutamate | C₅H₈CaN₂O₄ | Acts as a neurotransmitter; involved in brain function. |

属性

CAS 编号 |

5793-89-5 |

|---|---|

分子式 |

C6H8CaO8 |

分子量 |

248.20 g/mol |

IUPAC 名称 |

calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 |

InChI 键 |

UGZVNIRNPPEDHM-SBBOJQDXSA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2] |

手性 SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] |

规范 SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |

Key on ui other cas no. |

5793-89-5 5793-88-4 |

物理描述 |

Odorless crystals or white powder; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

同义词 |

Acid, Saccharic Anhydrous Calcium Glucarate Anhydrous Calcium Saccharate Calcium Glucarate Calcium Glucarate, Anhydrous Calcium Saccharate Calcium Saccharate Anhydrous Calcium Saccharate Tetrahydrate Calcium Saccharate, Anhydrous D Glucaric Acid D Saccharic Acid D-Glucaric Acid D-Saccharic Acid Glucarate, Anhydrous Calcium Glucarate, Calcium Glucaric Acid Glucosaccharic Acid L Gularic Acid L-Gularic Acid Levo Gularic Acid Levo-Gularic Acid Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous Calcium Saccharate, Calcium Saccharic Acid Tetrahydrate, Calcium Saccharate Tetrahydroxyadipic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。